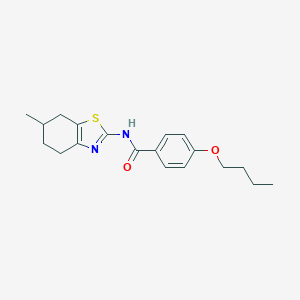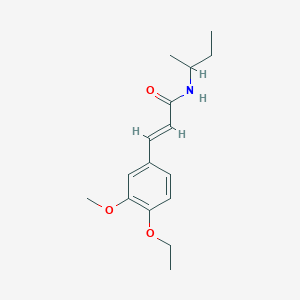![molecular formula C20H22N4O4 B256700 1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide](/img/structure/B256700.png)
1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide, commonly known as BODIPY, is a fluorescent dye that has gained significant attention in the field of scientific research due to its unique properties. BODIPY is a highly sensitive and specific probe that is widely used for imaging and sensing applications in various biological systems.
Mécanisme D'action
The mechanism of action of BODIPY is based on the principle of fluorescence resonance energy transfer (FRET). BODIPY absorbs light at a specific wavelength and emits light at a longer wavelength. When BODIPY is excited by light, it transfers the energy to a nearby molecule, which in turn emits light at a different wavelength. This process is known as FRET, and it can be used to measure the distance between two molecules or to detect the presence of a specific molecule.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in various biological systems without causing any significant toxicity or adverse effects. BODIPY has also been shown to be stable under various physiological conditions, making it an ideal probe for long-term imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BODIPY is its high sensitivity and specificity for detecting various biomolecules. It is also highly photostable, which makes it ideal for long-term imaging studies. However, BODIPY has some limitations, including its relatively high cost and the need for specialized equipment for imaging.
Orientations Futures
There are several future directions for the use of BODIPY in scientific research. One area of interest is the development of new BODIPY derivatives with enhanced properties such as increased sensitivity and specificity for detecting specific biomolecules. Another area of interest is the use of BODIPY in combination with other imaging modalities such as MRI or PET to provide a more comprehensive view of biological systems. Overall, BODIPY has significant potential for advancing scientific research in various fields, including biology, chemistry, and medicine.
Méthodes De Synthèse
BODIPY can be synthesized by various methods, including the condensation of a hydrazine derivative with a ketone, aldehyde, or diketone. The reaction is typically carried out under mild conditions, and the resulting product can be purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
BODIPY has been extensively used in scientific research due to its unique properties such as high photostability, high quantum yield, and excellent solubility in aqueous media. BODIPY has been used as a fluorescent probe for imaging various biological systems, including cells, tissues, and organisms. It has also been used as a sensor for detecting various biomolecules such as metal ions, amino acids, and sugars.
Propriétés
Nom du produit |
1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide |
|---|---|
Formule moléculaire |
C20H22N4O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
1-N//',4-N//'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide |
InChI |
InChI=1S/C20H22N4O4/c1-13(15-7-3-5-9-17(15)25)21-23-19(27)11-12-20(28)24-22-14(2)16-8-4-6-10-18(16)26/h3-10,21-22H,11-12H2,1-2H3,(H,23,27)(H,24,28)/b15-13-,16-14- |
Clé InChI |
GOSYWUPPQWPLDA-VMNXYWKNSA-N |
SMILES isomérique |
C/C(=C\1/C(=O)C=CC=C1)/NNC(=O)CCC(=O)NN/C(=C/2\C(=O)C=CC=C2)/C |
SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)CCC(=O)NNC(=C2C=CC=CC2=O)C |
SMILES canonique |
CC(=C1C=CC=CC1=O)NNC(=O)CCC(=O)NNC(=C2C=CC=CC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)


![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)



![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)
